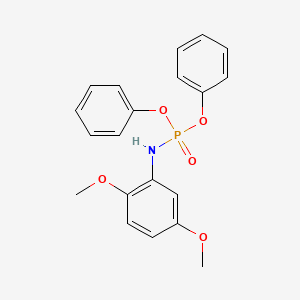![molecular formula C22H21Cl2N3O3 B4616833 3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4616833.png)
3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione involves complex organic reactions that are significant in medicinal chemistry. For example, Patil et al. (2011) synthesized novel thiazolidin-4-one derivatives using a catalytic process that showcased moderate in vitro activities against tested microorganisms, indicating the practical synthesis approaches for these compounds [Patil, S. G., et al. (2011)].
Molecular Structure Analysis
Molecular structure analysis of related compounds provides insights into their conformational and crystalline characteristics. For instance, Żesławska et al. (2018) reported on the crystal structures of arylidene-imidazolone derivatives, demonstrating the influence of substituents on the molecules' conformations through X-ray diffraction [Żesławska, E., et al. (2018)].
Chemical Reactions and Properties
Chemical reactions involving compounds like 3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione are diverse. Mondal et al. (2017) demonstrated a novel aminomethylation reaction at C-3 of imidazopyridines with morpholine, showing the potential for synthesizing aminomethylated derivatives under mild conditions [Mondal, S., et al. (2017)].
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. These properties are often determined through experimental methods such as X-ray crystallography and spectroscopic analysis.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for their application in various fields. For example, Fatma et al. (2018) conducted quantum chemical calculations and molecular docking studies on thiazolidine-2,4-dione derivatives, revealing their potential as non-linear optical materials and their biological activity against specific bacteria [Fatma, S., et al. (2018)].
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
One area of application involves the synthesis of complex chemical structures. For example, studies on the condensation reactions with active methylene compounds and the exploration of new routes to benzothiophenes and isothiazoles have shown the utility of related compounds in creating novel chemical entities with potential applications in materials science and drug development (Emayan et al., 1997). Additionally, the interaction with organomagnesium compounds for producing disubstituted-methyl derivatives highlights the compound's role in synthetic chemistry (Asker et al., 1971).
Medicinal Chemistry and Antimicrobial Activities
In the realm of medicinal chemistry, derivatives of 3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione have been synthesized and evaluated for their antimicrobial activities. Research demonstrates the synthesis of novel triazole derivatives and their testing against a variety of microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010). Moreover, the creation of polycyclic imidazolidinones through amine redox-annulation showcases innovative methods to develop compounds with potential therapeutic applications (Zhu et al., 2017).
Catalysis and Material Science
The synthesis of complex organic molecules often requires catalysts to improve reaction efficiency and selectivity. Research involving the synthesis of benzothiazole derivatives and their evaluation as anticonvulsant agents demonstrates the intersection of organic synthesis and medicinal chemistry, highlighting the versatility of morpholine derivatives in drug discovery (Amir et al., 2011).
Eigenschaften
IUPAC Name |
(5Z)-3-[(3,4-dichlorophenyl)methyl]-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-14-10-17(26-6-8-30-9-7-26)4-3-16(14)12-20-21(28)27(22(29)25-20)13-15-2-5-18(23)19(24)11-15/h2-5,10-12H,6-9,13H2,1H3,(H,25,29)/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHWKVXKOKFASV-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N(C(=O)N3)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4616752.png)


![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4616783.png)
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4616785.png)
![6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4616793.png)
![2-[(4-butoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4616802.png)

![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)

![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)
![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)
![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)
